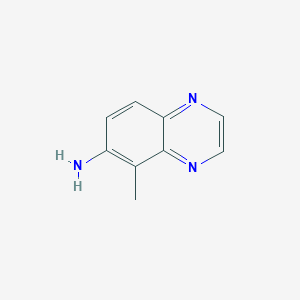

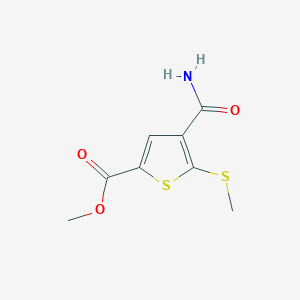

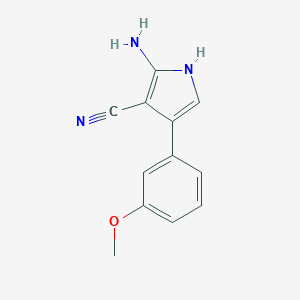

![molecular formula C14H15BrN2O2 B065842 3-[(4-溴-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸甲酯 CAS No. 175203-23-3](/img/structure/B65842.png)

3-[(4-溴-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in methyl benzoate derivatives, including those with pyrazole substituents, arises due to their diverse chemical properties and potential applications in various fields such as material science, pharmaceuticals, and agrochemicals. These compounds are known for their versatility in chemical reactions, allowing for the synthesis of complex molecular architectures.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, including condensation, nucleophilic addition, and catalytic hydrogenation processes. For instance, compounds with pyrazole and benzoate groups have been synthesized through reactions involving amino-substituted pyrazoles and benzoic acid derivatives, highlighting the importance of choosing appropriate reagents and conditions to achieve the desired product (Toplak et al., 1999; Svete et al., 1999).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides insights into the geometric configuration, bond lengths, and angles, crucial for understanding the chemical behavior of these compounds. Studies on structurally related molecules have shown how hydrogen bonding, π-π stacking, and other non-covalent interactions influence the solid-state architecture, affecting their physical properties and reactivity (Karrouchi et al., 2020).

Chemical Reactions and Properties

Methyl benzoate derivatives participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, influenced by the electron-withdrawing or donating nature of substituents on the benzene ring. The presence of a pyrazole group can introduce additional reactivity, enabling the synthesis of heterocyclic compounds and facilitating transformations useful in organic synthesis (Bade & Vedula, 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, depend on the molecular structure. Compounds with similar structures have shown varied physical properties influenced by molecular packing, hydrogen bonding, and the presence of functional groups, affecting their solubility and thermal stability (Tang et al., 2014).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are significantly impacted by the functional groups present in the compound. Studies on related molecules have explored their reactivity in various chemical reactions, highlighting the role of the pyrazole and benzoate groups in determining chemical behavior (Ornik et al., 1990).

科学研究应用

分子结构和氢键

与 3-[(4-溴-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸甲酯结构相关的化合物的研究通常集中在其晶体结构和氢键上。例如,研究阐明了异构化合物中由氢键形成的复杂片层和链,突出了极化分子电子结构以及 N-H...O 和 C-H...O 氢键在确定分子组装和稳定性中的重要性 (Portilla 等人,2007)。这些发现对于理解此类化合物的固态性质至关重要,这些性质会影响它们在各种应用中的行为,包括药物制剂和材料科学。

缓蚀

与本化合物类似的吡唑衍生物已被理论研究其作为缓蚀剂的潜在活性。对联吡唑型有机化合物的密度泛函理论 (DFT) 研究揭示了对其抑制效率和反应位点的见解,这些与能隙和电子从抑制剂分子转移到金属原子等参数相关 (Wang 等人,2006)。此类研究对于开发新的缓蚀剂至关重要,这些缓蚀剂可以保护工业应用中的金属和合金。

合成效用

具有吡唑和苯甲酸酯官能团的化合物作为杂环体系合成的关键中间体,广泛用于制药、农用化学品和染料中。研究表明,2-苯甲酰氨基-3-二甲氨基丙烯酸甲酯(一种与 3-[(4-溴-3,5-二甲基-1H-吡唑-1-基)甲基]苯甲酸甲酯具有相似功能的化合物)可以与杂环化合物反应,产生各种苯甲酰氨基取代衍生物 (Stanovnik 等人,1989)。这证明了该化合物在有机合成中的相关性,能够创造出具有潜在生物活性的新分子。

作用机制

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been evaluated against various targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

The efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and the specific environment within the organism .

属性

IUPAC Name |

methyl 3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-9-13(15)10(2)17(16-9)8-11-5-4-6-12(7-11)14(18)19-3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNOIBECCYEGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)OC)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381253 |

Source

|

| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |

CAS RN |

175203-23-3 |

Source

|

| Record name | methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

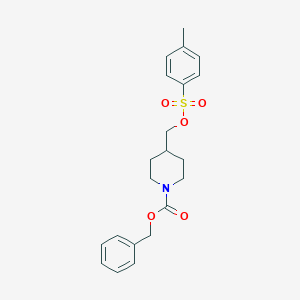

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

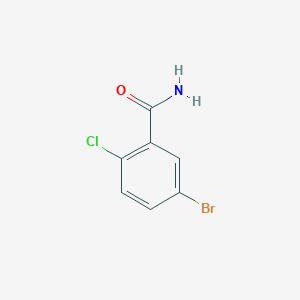

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

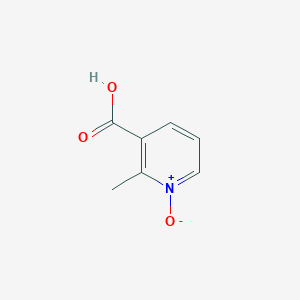

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)